![molecular formula C25H26N2O2 B11213894 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11213894.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide, also known by its IUPAC name N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide , is a chemical compound with the molecular formula C₁₇H₂₃NO₂. Let’s break down its structure:
Chemical Formula: C₁₇H₂₃NO₂
IUPAC Name: N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
CAS Number: 51072-34-5
Molecular Weight: 273.38 g/mol
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the following:
-
Alkylation
- Start with 4-methoxybenzaldehyde.
- React it with cyclohexene in the presence of a base (such as potassium carbonate) to form the corresponding enamine.
- Alkylate the enamine using ethyl bromide or ethyl iodide to introduce the N-[2-(cyclohex-1-en-1-yl)ethyl] group.
-
Quinoline Formation
- Cyclize the alkylated intermediate by reacting it with 2-aminobenzaldehyde under acidic conditions.
- This cyclization step forms the quinoline ring.
-
Carboxamide Formation
- Finally, acetylate the amino group using acetic anhydride or acetyl chloride to obtain the target compound.
Industrial Production:
Industrial-scale production methods may vary, but the synthetic principles remain consistent.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other quinoline derivatives.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: May exhibit pharmacological effects; further studies are needed.
Industry: Possible applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N2O2/c1-29-20-13-11-19(12-14-20)24-17-22(21-9-5-6-10-23(21)27-24)25(28)26-16-15-18-7-3-2-4-8-18/h5-7,9-14,17H,2-4,8,15-16H2,1H3,(H,26,28) |
InChI Key |
KDUWLSCYSPRJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213823.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213837.png)
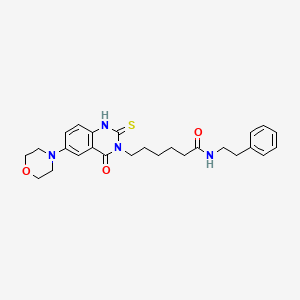
![2-((4-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B11213845.png)
![Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11213850.png)
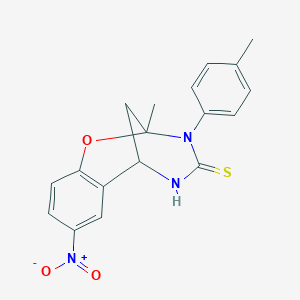
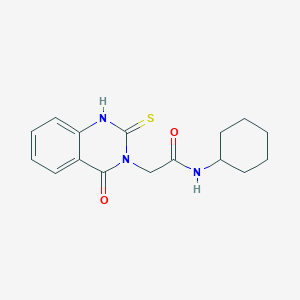
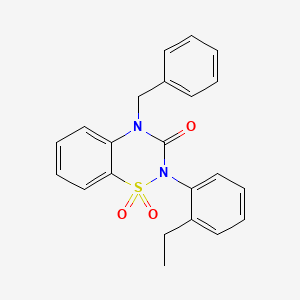
![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
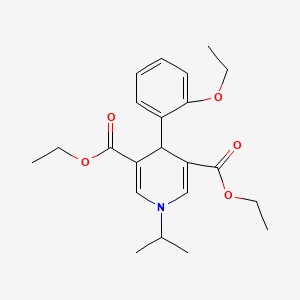
![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11213898.png)
![N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213902.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
